Cyclopenta-2,4-diene-1-carboxylic acid;cyclopentanecarboxylic acid;iron

Description

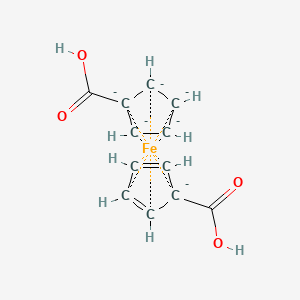

Cyclopenta-2,4-diene-1-carboxylic acid (CAS: 1271-42-7) is a key component of ferrocenecarboxylic acid (FCA), an organometallic compound where a carboxylic acid-substituted cyclopentadienyl ring is bound to an iron atom. Its molecular formula is $ \text{C}{11}\text{H}{10}\text{FeO}_2 $, and it serves as a precursor in organometallic synthesis and electrochemical applications .

Cyclopentanecarboxylic acid (CAS: 3400-45-1) is an aliphatic cycloalkane carboxylic acid ($ \text{C}6\text{H}{10}\text{O}_2 $) used in synthesizing amino acids and bioactive compounds. It exhibits plant growth-regulating activity and is structurally simpler, lacking conjugated dienes or metal coordination .

Iron in this context refers to the ferrocene ($ \text{Fe}^{2+} $) center in FCA, which stabilizes the cyclopentadienyl ligands and enables redox activity .

Properties

Molecular Formula |

C12H10FeO4-6 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

cyclopenta-2,4-diene-1-carboxylic acid;cyclopentanecarboxylic acid;iron |

InChI |

InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8);/q-5;-1; |

InChI Key |

RRPHUUUGVXKTIL-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.C1=C[C-](C=C1)C(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Routes

The preparation of cyclopenta-2,4-diene-1-carboxylic acid; cyclopentanecarboxylic acid; iron typically involves organometallic synthesis techniques aimed at coordinating iron(II) ions to cyclopentadienyl ligands bearing carboxyl groups. The main synthetic approaches are summarized below:

Carboxylation of Ferrocene

- Process: Ferrocene is reacted with carbon dioxide in the presence of a strong base such as potassium hydroxide or sodium hydride.

- Mechanism: The base deprotonates ferrocene to generate a nucleophilic cyclopentadienyl anion intermediate, which then reacts with carbon dioxide to form ferrocenecarboxylic acid.

- Conditions: Elevated temperature and pressure of carbon dioxide are often employed to drive the carboxylation reaction.

- Advantages: Straightforward, scalable, and yields high-purity product.

- Limitations: Requires careful control of reaction parameters to avoid side reactions and over-carboxylation.

Coupling Reactions Using Coupling Agents

- Process: Ferrocenecarboxylic acid can be synthesized by coupling reactions using reagents such as benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (PyBoP).

- Mechanism: The coupling agent activates the carboxyl group for nucleophilic attack, facilitating the formation of the carboxy-functionalized ferrocene derivative.

- Conditions: Typically performed in organic solvents under inert atmosphere to avoid oxidation.

- Advantages: Allows for selective functionalization and incorporation of additional substituents if desired.

- Limitations: Requires expensive reagents and careful purification.

Direct Synthesis from Cyclopentadiene Derivatives and Iron Salts

- Process: Cyclopentadiene derivatives bearing carboxylic acid groups are reacted with iron(II) salts (e.g., iron(II) chloride) under controlled conditions.

- Mechanism: Coordination of iron(II) ions to the cyclopentadienyl rings occurs, forming the organometallic complex.

- Conditions: Typically involves refluxing in organic solvents such as tetrahydrofuran or acetone under inert atmosphere.

- Advantages: Direct method to obtain the iron-coordinated compound.

- Limitations: Requires pure starting materials and inert conditions to prevent oxidation of iron(II) to iron(III).

Industrial Production Methods

- Industrial scale synthesis generally follows the carboxylation of ferrocene under high pressure and temperature with carbon dioxide, followed by purification steps such as crystallization or distillation to isolate the pure compound.

- The process is optimized for yield, purity, and cost-effectiveness.

- Continuous monitoring and control of reaction parameters ensure product consistency.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Carboxylation of Ferrocene | Ferrocene, CO2, KOH, elevated T & P | Scalable, high purity | Requires pressure equipment | 70-85 |

| Coupling Reaction with PyBoP | Ferrocenecarboxylic acid, PyBoP, inert atm. | Selective functionalization | Expensive reagents, purification | 60-75 |

| Direct Coordination with Iron(II) salts | Cyclopentadiene derivatives, FeCl2, reflux | Direct synthesis | Sensitive to oxidation | 65-80 |

| Industrial Scale Carboxylation | Ferrocene, CO2, high P & T, crystallization | Cost-effective, consistent quality | Requires industrial setup | 75-90 |

Chemical Reactions Analysis

1,1’-Ferrocenedicarboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can yield products like diamine (Fe(C5H4NH2)2).

Substitution: Substitution reactions can produce compounds like di amide (Fe(C5H4CONH2)2).

Common reagents used in these reactions include ferrous chloride, sodium salts of carboxyesters, and various oxidizing and reducing agents . Major products formed from these reactions include di acid chloride, diisocyanate, diamine, and di amide .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Cyclopenta-2,4-diene-1-carboxylic acid; iron(2+) exhibits significant reactivity due to its structure. It participates in Diels-Alder reactions and can undergo sigmatropic shifts, making it a valuable catalyst in organic transformations. The compound can be oxidized to form ferrocenium ions or reduced back to iron(2+) using reducing agents like sodium borohydride.

Chemistry

- Catalysis : The compound serves as a catalyst in various organic transformations, including hydrogenation and polymerization reactions. Its role in facilitating controlled dehydrogenation-olefination-decarboxylation sequences has been particularly noted .

- Synthesis of Advanced Materials : It is utilized in the production of conductive polymers and nanomaterials, enhancing the properties of these materials for electronic applications.

Biology

- Bioinorganic Chemistry : The compound is studied as a model for understanding iron-containing enzymes and their mechanisms. Its interactions can provide insights into protein interactions and enzyme functions.

- Antimicrobial Properties : Research has shown that it exhibits antimicrobial activity against various bacterial strains, indicating potential for developing new antibiotics.

Medicine

- Anticancer Applications : Studies have demonstrated that cyclopenta-2,4-diene-1-carboxylic acid; iron(2+) induces apoptosis in cancer cells through oxidative stress mechanisms. For instance, it has been shown to increase reactive oxygen species levels in MCF-7 breast cancer cells.

- Drug Delivery Systems : Its unique properties make it a candidate for drug delivery systems, particularly in targeted therapies for cancer treatment.

Industry

- Electrochemical Sensors : The compound is employed in the fabrication of electrochemical sensors due to its conductive properties, allowing for sensitive detection of various analytes.

- Polymer Production : It plays a crucial role in synthesizing polymers with enhanced properties for industrial applications.

Anticancer Activity

A study highlighted the effectiveness of cyclopenta-2,4-diene-1-carboxylic acid; iron(2+) in inducing apoptosis in triple-negative breast cancer cell lines. The mechanism involved increased levels of reactive oxygen species and caspase activation, showcasing its potential as an anticancer agent.

| Study Type | Findings |

|---|---|

| In vitro | Induced apoptosis in MCF-7 cells through oxidative stress |

| Mechanism | Increased ROS levels and caspase activation |

Antimicrobial Properties

In vitro tests indicated that the compound effectively inhibited the growth of various bacterial strains. This suggests its potential as a novel antimicrobial agent capable of combating antibiotic-resistant bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Mechanism of Action

The mechanism of action of 1,1’-Ferrocenedicarboxylic acid involves its capacity to interact with metal ions and create complexes. The iron (2+) ligand serves as a Lewis acid, binding to the metal ion and generating a coordination complex . This complex undergoes a sequence of reactions, culminating in the desired chemical transformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Physical and Chemical Properties

Key Research Findings

FCA Derivatives: Modifying the carboxylic acid group alters redox potentials and solubility. For example, ethylferrocene derivatives exhibit enhanced lipophilicity for drug delivery .

Cyclopentanecarboxylic Acid in Bioactives : Incorporation into borrelidin’s structure enhances its binding to threonyl-tRNA synthetase, a target for antimicrobial activity .

Unsaturated Analogs : Cyclopentene-1-carboxylic acid derivatives show improved bioactivity compared to saturated analogs due to increased ring strain and reactivity .

Biological Activity

Cyclopenta-2,4-diene-1-carboxylic acid; cyclopentanecarboxylic acid; iron(II) (often referred to as ferrocenecarboxylic acid) is an organometallic compound that has gained attention for its unique biological activities. Its structure comprises a cyclopentadienyl ligand coordinated to an iron(II) ion, which imparts distinct electronic properties conducive to various chemical reactions and biological interactions. This article explores its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : C13H12FeO4

- Molecular Weight : 288.08 g/mol

- CAS Number : 1271-42-7

Target of Action

Cyclopenta-2,4-diene-1-carboxylic acid; iron(II) is known to participate in Diels-Alder reactions, which are crucial in organic synthesis and biochemical pathways.

Mode of Action

The compound interacts with biological targets through mechanisms involving sigmatropic shifts. It has been shown that similar cyclopentadiene derivatives can undergo degenerate sigmatropic migration, which is significant for their reactivity and biological effects.

Biochemical Pathways

This compound influences several biochemical pathways:

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines, particularly through oxidative stress mechanisms.

- Antimicrobial Activity : Exhibits notable antimicrobial properties, suggesting potential applications in antibiotic development.

Anticancer Activity

Research demonstrates that cyclopenta-2,4-diene-1-carboxylic acid; iron(II) induces apoptosis in MCF-7 breast cancer cells. The mechanism involves increased levels of reactive oxygen species (ROS) and activation of caspases, leading to cell death. A specific study showed that treatment with this compound resulted in a significant increase in ROS levels compared to control groups.

Antimicrobial Properties

In vitro studies have indicated that this compound effectively inhibits the growth of various bacterial strains. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Inhibition Metrics : Minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a novel antimicrobial agent.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with cyclopenta-2,4-diene-1-carboxylic acid; iron(II) led to:

- Increased ROS Levels : Indicating oxidative stress.

- Caspase Activation : Suggesting apoptosis was induced as a result.

| Treatment Concentration (µM) | ROS Levels (Relative Units) | Caspase Activation (Fold Increase) |

|---|---|---|

| Control | 1.0 | 1.0 |

| 10 | 2.5 | 2.0 |

| 20 | 4.0 | 3.5 |

Case Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties demonstrated significant inhibition against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for cyclopentanecarboxylic acid and its derivatives in organic chemistry?

Cyclopentanecarboxylic acid derivatives are synthesized via oxidation, esterification, and substitution reactions. For example:

- Oxidation : Cyclopentane derivatives can be oxidized using KMnO₄ or CrO₃ to yield cyclopentanecarboxylic acid .

- Esterification : Reaction with thionyl chloride (SOCl₂) converts the acid to acyl chlorides, enabling further derivatization (e.g., forming 3-methylene esters as seen in GC-MS analysis) .

- Enzymatic Methods : Engineered cytochrome P450 enzymes enable stereoselective hydroxylation of cyclopentanecarboxylic acid derivatives, critical for bioactive molecule synthesis .

Q. How can spectroscopic techniques like GC-MS and NMR characterize cyclopenta-2,4-diene-1-carboxylic acid iron complexes?

- GC-MS : Identifies molecular weight and fragmentation patterns. For instance, cyclopentanecarboxylic acid esters show distinct peaks corresponding to molecular ions (e.g., m/z 224.68 for chlorophenyl derivatives) .

- NMR : Resolves structural features like cyclopentadienyl ligand coordination in iron complexes. For λ²-iron complexes, ¹H NMR reveals proton environments of the dienide ligands .

Q. What safety protocols are essential when handling cyclopentanecarboxylic acid derivatives in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation hazards .

- PPE : Wear gloves and goggles to prevent skin/eye contact, as some derivatives (e.g., acyl chlorides) are corrosive .

- First Aid : Immediate washing with water for skin exposure and artificial respiration for inhalation incidents .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for iron-coordinated cyclopentadienyl complexes?

Discrepancies in GC-MS or NMR data may arise from isomerism or ligand dynamics. Mitigation strategies include:

Q. How do engineered cytochrome P450 enzymes enhance stereoselective modification of cyclopentanecarboxylic acid derivatives?

Directed evolution of P450 BM-3 introduces mutations that alter substrate binding pockets, enabling precise hydroxylation at non-native positions. For example, mutations like F87A/A82L improve enantioselectivity (>90% ee) for synthesizing chiral intermediates in drug development .

Q. What are the mechanistic insights into the catalytic behavior of iron-cyclopentadienyl complexes in organic transformations?

Iron(II) complexes with cyclopentadienyl ligands (e.g., [Fe(Cp)₂]⁺) act as redox-active catalysts. Key mechanisms include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.